Protein degrader 1 hydrochloride
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Description
VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2
Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.
Mechanism of Action
Target of Action
The primary targets of protein degrader 1 hydrochloride are proteins of interest (POIs) within cells . These targets are engaged by a component of the degrader known as the target binding moiety (TBM) . The TBM allows the degrader to selectively bind to the POI, marking it for degradation .
Mode of Action
This compound operates through a mechanism known as targeted protein degradation (TPD) . This involves the use of a three-component design comprising a TBM for a POI, a ubiquitin E3 ligase binding moiety (EBM), and a linker to connect the two binders . Through this design, the therapeutic can simultaneously engage a POI and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system, a major pathway for protein degradation within cells . By engaging this pathway, the compound can selectively target and degrade proteins that are involved in disease pathogenesis .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It is known that many protein degraders are designed for oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that influence its therapeutic efficacy .
Result of Action
The result of the action of this compound is the selective degradation of its target proteins . This can lead to the modulation of cellular processes and pathways that are regulated by these proteins, potentially leading to therapeutic benefits .
Action Environment
The action of this compound can be influenced by various environmental factors. These include the cellular environment, the presence of other molecules, and the physicochemical properties of the compound itself
Biochemical Analysis
Biochemical Properties
Protein degrader 1 hydrochloride plays a crucial role in biochemical reactions by recruiting the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with various enzymes and proteins, including the epidermal growth factor receptor (EGFR), which is often implicated in cancer. By forming a ternary complex with the target protein and VHL, this compound ensures the selective degradation of the target protein, thereby modulating cellular processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of EGFR by this compound can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect other signaling pathways, such as the JAK/STAT pathway, by degrading specific proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex between the target protein, the compound, and the VHL protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The binding interactions between this compound and the target protein are highly specific, ensuring that only the intended protein is degraded. This specificity is achieved through the precise design of the PROTAC molecule, which includes a ligand for the target protein and a ligand for the VHL protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the degradation of target proteins by this compound can be sustained over extended periods, leading to prolonged therapeutic effects. The stability of the compound itself can be affected by various factors, including temperature and pH .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include off-target protein degradation and disruption of normal cellular processes. Therefore, careful optimization of the dosage is essential to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. The compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating protein levels within the cell. Additionally, this compound can influence metabolic flux and metabolite levels by degrading key regulatory proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target proteins and exerts its effects efficiently. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound can interact with its target proteins and facilitate their degradation effectively. The precise localization of the compound can also influence its efficacy and specificity in degrading target proteins .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRTWGCWUBURGU-MSSRUXLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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